

A Comparative Toxicological Analysis of N-Phenyl-p-phenylenediamine and Its Metabolites

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Compound of Interest

Compound Name: **N-Phenyl-p-phenylenediamine**

Cat. No.: **B046282**

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This guide provides a comparative toxicological overview of **N-Phenyl-p-phenylenediamine** (NPPD), a chemical intermediate used in various industries, and its primary metabolites, N-monoacetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD). This document summarizes key toxicological data, outlines experimental methodologies, and visualizes metabolic and experimental workflows to facilitate a comprehensive understanding of their relative toxicities.

Executive Summary

N-Phenyl-p-phenylenediamine (NPPD) undergoes metabolic transformation in the body, primarily through N-acetylation, leading to the formation of MAPPD and DAPPD. Toxicological data strongly suggest that this acetylation process represents a detoxification pathway. While NPPD exhibits moderate acute toxicity and some evidence of in vitro genotoxicity, its acetylated metabolites, MAPPD and DAPPD, are demonstrably less toxic and non-genotoxic in the same assays. This guide presents the supporting experimental data and methodologies that underpin these conclusions.

Data Presentation

Table 1: Comparative Acute Oral Toxicity

Compound	Test Species	LD50 (mg/kg body weight)	Reference
N-Phenyl-p-phenylenediamine (NPPD)	Rat	80-100	[1] [2] [3]
Mouse	290	[2]	
		Data not available.	
N-monoacetyl-p-phenylenediamine (MAPPD)	Rat	Studies on the effects of oral administration in mice at doses up to 300 mg/kg/day for 28 days did not report mortality as a primary endpoint. [2] [4]	
N,N'-diacetyl-p-phenylenediamine (DAPPD)	Rat	Data not available. Generally considered to be of low toxicity. [5] [6]	

Table 2: Comparative in vitro Genotoxicity

Compound	Ames Test (<i>Salmonella</i> <i>typhimurium</i>)	In vitro Micronucleus Test (Human Lymphocytes)	Mouse Lymphoma Assay (L5178Y cells)	Reference
N-Phenyl-p-phenylenediamine (NPPD)	Slightly mutagenic in strain TA98 with metabolic activation.	Induced micronuclei with and without metabolic activation.	Did not induce mutation.	[5][7]
N-monoacetyl-p-phenylenediamine (MAPPD)	Negative in all strains tested.	Did not induce micronuclei.	Not tested.	[5][7]
N,N'-diacetyl-p-phenylenediamine (DAPPD)	Negative in all strains tested.	Did not induce micronuclei.	Not tested.	[5][7]

Table 3: Comparative in vitro Cytotoxicity

Compound	Cell Line	Assay	Endpoint	IC50	Reference
N-Phenyl-p-phenylenediamine (NPPD)	Human Lymphocytes	Not specified	Cell Viability	0.8 mM	[8]
CHO cells	Not specified	TC50	29 ± 1.2 $\mu\text{g/mL}$		[9]
N-monoacetyl-p-phenylenediamine (MAPPD)	Human ovarian granulosa cells (KGN)	Not specified	Not specified	No significant cytotoxicity observed at concentrations up to 300 $\mu\text{g/ml}$.[2][4]	
N,N'-diacetyl-p-phenylenediamine (DAPPD)	Murine Neuro-2a (N2a) neuroblastoma cells	MTT Assay	Cell Viability	> 500 μM	[6]

Metabolic Pathway of N-Phenyl-p-phenylenediamine

The primary metabolic pathway for NPPD in humans and other mammals is N-acetylation. This process is catalyzed by N-acetyltransferase enzymes (NAT1 and NAT2), which are present in the liver and other tissues, including the skin.[10] NPPD is first acetylated to form N-monoacetyl-p-phenylenediamine (MAPPD), which can be further acetylated to N,N'-diacetyl-p-phenylenediamine (DAPPD). This metabolic conversion is considered a detoxification process, as the resulting metabolites exhibit lower toxicity and are more readily excreted.[5]



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Metabolic pathway of NPPD via N-acetylation.

Experimental Protocols

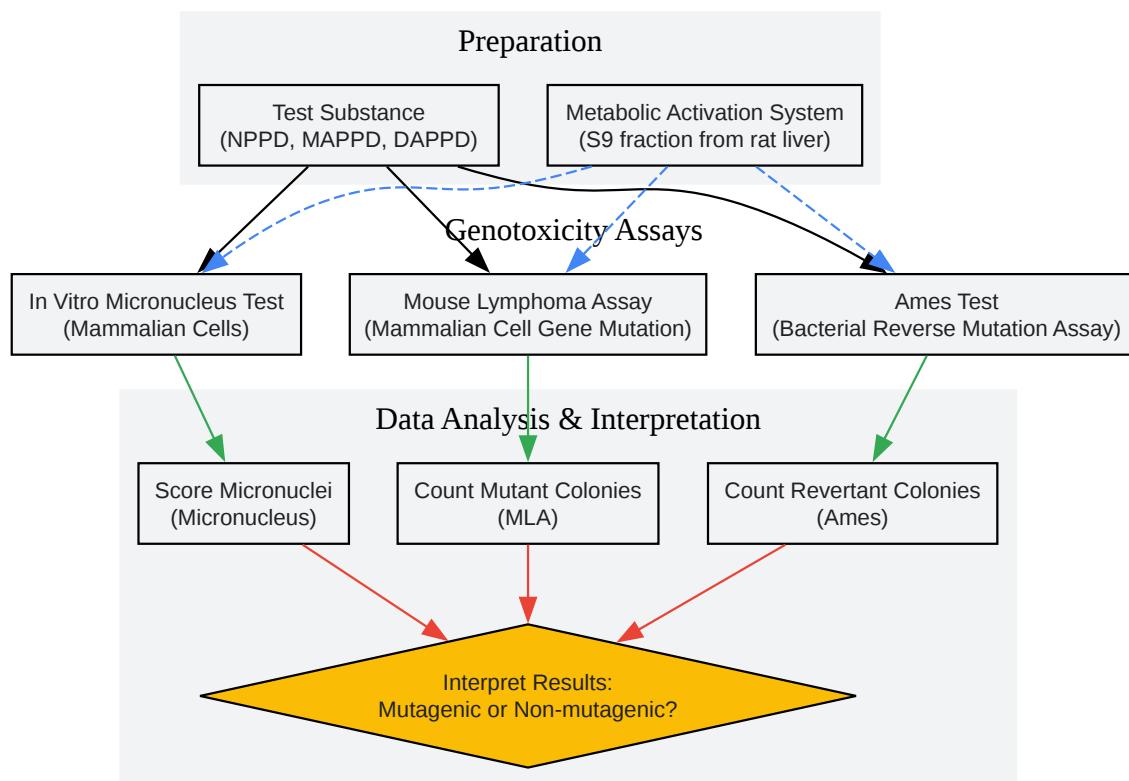
Acute Oral Toxicity (LD50) Determination (Up-and-Down Procedure - OECD 425)

The acute oral toxicity is determined using the Up-and-Down Procedure to minimize animal usage.

- **Test Animals:** Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex (typically females, as they are often slightly more sensitive) are used.
- **Housing and Fasting:** Animals are housed individually and fasted (food, but not water, is withheld) for approximately 16-24 hours before dosing.
- **Dose Administration:** The test substance, dissolved or suspended in a suitable vehicle (e.g., water, corn oil), is administered by oral gavage in a single dose.
- **Sequential Dosing:**
 - The first animal receives a dose just below the estimated LD50.
 - If the animal survives, the next animal receives a higher dose (the dose progression factor is typically 3.2).
 - If the animal dies, the next animal receives a lower dose.
- **Observation:** Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.
- **Data Analysis:** The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.

In Vitro Genotoxicity Testing Workflow

The following workflow outlines the general procedure for assessing the genotoxicity of NPPD and its metabolites using a battery of in vitro tests.

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General workflow for in vitro genotoxicity testing.

This test evaluates the potential of a substance to induce gene mutations in bacteria.

- **Tester Strains:** Several strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA) are used, which are auxotrophic for histidine or tryptophan, respectively.
- **Exposure:** The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of a metabolic activation system (S9 fraction).
- **Plating:** The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have mutated back to a prototrophic state and can now synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

This assay detects chromosomal damage in mammalian cells.

- Cell Culture: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., L5178Y, CHO, V79, TK6) are cultured.
- Exposure: The cells are treated with at least three concentrations of the test substance for a short period (3-6 hours) in the presence and absence of S9, and for a longer period (1.5-2 normal cell cycles) in the absence of S9.
- Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
- Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes). A significant, dose-related increase in the frequency of micronucleated cells indicates a genotoxic effect.

This test detects gene mutations in mammalian cells.

- Cell Line: L5178Y TK⁺/⁻ mouse lymphoma cells, which are heterozygous at the thymidine kinase (TK) locus, are used.
- Exposure: Cells are treated with the test substance for a suitable period (typically 3-4 hours) in the presence and absence of S9.
- Expression Period: After treatment, cells are cultured for a period (e.g., 2 days) to allow for the expression of any induced mutations at the TK locus.

- **Mutant Selection:** Cells are then plated in a medium containing a selective agent, such as trifluorothymidine (TFT). Normal cells with functional TK will incorporate TFT and die, while mutant cells lacking functional TK will survive and form colonies.
- **Scoring:** The number of mutant colonies is counted, and the mutation frequency is calculated. A significant and dose-dependent increase in mutation frequency indicates a mutagenic potential.

In Vitro Cytotoxicity Assay (Neutral Red Uptake Assay)

This assay assesses cell viability based on the uptake of the neutral red dye by lysosomes of viable cells.

- **Cell Seeding:** A suitable cell line (e.g., Balb/c 3T3 fibroblasts or normal human keratinocytes) is seeded in a 96-well plate and incubated to allow for cell attachment.
- **Exposure:** The cells are exposed to a range of concentrations of the test substance for a defined period (e.g., 24 hours).
- **Neutral Red Incubation:** The treatment medium is removed, and the cells are incubated with a medium containing neutral red dye.
- **Dye Extraction:** The cells are washed, and the incorporated dye is extracted from the lysosomes using a solubilization solution.
- **Absorbance Measurement:** The absorbance of the extracted dye is measured using a spectrophotometer at approximately 540 nm.
- **Data Analysis:** The absorbance is proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits 50% of neutral red uptake compared to the control) is calculated.

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